(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone

Description

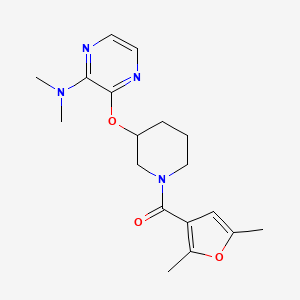

This compound is a methanone derivative featuring a hybrid heterocyclic architecture. Its structure comprises:

- A pyrazine ring substituted at position 3 with a dimethylamino group (-N(CH₃)₂) and at position 2 with a piperidin-1-yloxy moiety.

- A 2,5-dimethylfuran-3-yl group linked via a ketone bridge.

Properties

IUPAC Name |

[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]-(2,5-dimethylfuran-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O3/c1-12-10-15(13(2)24-12)18(23)22-9-5-6-14(11-22)25-17-16(21(3)4)19-7-8-20-17/h7-8,10,14H,5-6,9,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCBCJMMSTGGOTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)N2CCCC(C2)OC3=NC=CN=C3N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone , known for its complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The molecular formula of the compound is , with a molecular weight of approximately 388.428 g/mol. Its structure features several significant components:

- Dimethylamino Group : Imparts basicity and potential interaction with biological targets.

- Pyrazine Moiety : Often linked to neuroactive properties.

- Piperidine Ring : Common in various pharmacologically active compounds.

- Furan Ring : Associated with diverse biological activities.

Pharmacological Properties

Research indicates that the compound exhibits various pharmacological activities:

- Anticancer Activity : Similar compounds have shown cytotoxicity against cancer cell lines, particularly in colon cancer and leukemia. The mechanism often involves DNA fragmentation and activation of apoptotic pathways, such as caspase activation .

- Neuroactive Effects : The dimethylamino group suggests potential neuroactivity, which has been observed in structurally related compounds.

- Antimicrobial Properties : Preliminary studies suggest that derivatives may possess antimicrobial activity, although specific data on this compound is limited.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : Binding to active sites of enzymes, thereby modulating their activity.

- Receptor Interaction : Potentially acting on neurotransmitter receptors, influencing signaling pathways.

Cytotoxicity Assays

In a study assessing the cytotoxic effects of similar compounds, it was found that certain derivatives caused significant cell death in human cancer cell lines while sparing normal cells. For instance, compounds with piperidine structures demonstrated enhanced potency compared to traditional chemotherapeutics like melphalan .

Structure-Activity Relationship (SAR)

A detailed SAR analysis indicated that modifications to the piperidine nitrogen could enhance interactions at primary and auxiliary binding sites, leading to increased cytotoxicity against malignant cells .

Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(3-(Dimethylamino)pyrazin-2-yl)ethanone | Contains a pyrazine ring | Potential neuroactive properties |

| 1-[3-[3-(Dimethylamino)pyrazin-2-yl]oxypiperidin] | Similar piperidine structure | Investigated for anti-cancer activity |

| (E)-1-(3-(Dimethylamino)pyrazin-2-yl)-3-(furan-2-yl)prop-2-en-1-one | Furan ring addition | Exhibits different biological activities |

This table illustrates the diversity within this class of molecules and underscores the unique combination of functional groups present in the target compound that may confer distinct biological properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues from Evidence

The evidence highlights two methanone derivatives synthesized via similar routes:

(5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a)

(5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone (7b) .

Comparative Analysis

Key Differences and Implications

- Heterocycle Choice : The target compound’s pyrazine and furan rings contrast with 7a/b’s pyrazole and thiophene. Thiophene’s aromaticity may enhance stability compared to furan, which is prone to ring-opening under acidic conditions .

- Functional Groups: The dimethylamino group in the target compound likely improves membrane permeability relative to 7a’s -CN or 7b’s ester group.

- Biological Relevance : Thiophene-based compounds (7a/b) are associated with antimicrobial and anticancer activities, while pyrazine derivatives often target nucleotide-binding domains (e.g., kinases) .

Substructure and Data Mining Insights

emphasizes the importance of frequent substructure analysis in predicting biological activity. Key substructures in the target compound include:

- Dimethylamino-pyrazine: A rare motif; similar groups in known drugs (e.g., gefitinib) enhance target binding .

- 2,5-Dimethylfuran : Less common than methylfurans in pharmaceuticals; may influence metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.